molecular formula C17H12Cl2N2O2 B2745419 (2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 926465-05-6

(2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No. B2745419
CAS RN: 926465-05-6
M. Wt: 347.2
InChI Key: JZYCSJAKFQWUAL-UHFFFAOYSA-N
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Description

(2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of quinoline derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of certain genes involved in inflammation. The compound has also been shown to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its high yield in the synthesis process. Additionally, the compound has been found to have low toxicity, making it a safe option for use in biological systems. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on (2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate. One potential area of study is the development of new fluorescent probes using this compound for the detection of other metal ions in biological systems. Additionally, further research can be done to investigate the mechanism of action of this compound and its potential use in the treatment of various diseases. Another direction for future research is the synthesis of new derivatives of this compound with improved properties and effectiveness.
Conclusion:
In conclusion, this compound is a promising compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.

Synthesis Methods

The synthesis of (2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-formylpyridine with 2-amino-7-chloro-3-methylquinoline in the presence of a base. The resulting product is then treated with methyl chloroformate to obtain the final compound. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

(2-Chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate has been found to have various applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been investigated for its anti-inflammatory and anti-cancer properties. Additionally, it has been used as a precursor for the synthesis of other quinoline derivatives.

properties

IUPAC Name

(2-chloro-7-methylquinolin-3-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-4-5-11-8-12(15(18)21-14(11)7-10)9-23-17(22)13-3-2-6-20-16(13)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYCSJAKFQWUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)COC(=O)C3=C(N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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